
amphidinolide B6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amphidinolide B6, also known as this compound, is a useful research compound. Its molecular formula is C32H54O8 and its molecular weight is 566.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cytotoxic Activity
One of the most notable applications of amphidinolide B6 is its cytotoxic activity against various cancer cell lines. Research indicates that this compound exhibits potent cytotoxic effects with the following IC50 values:
Cell Line | IC50 (μg/mL) |
---|---|
Human colon tumor HCT 116 | 0.122 |
Murine lymphoma L1210 | 0.00012 |
Human oral epidermoid KB | 0.001 |
Human B lymphocyte DG-75 | 0.02 |
These findings suggest that this compound could be a promising candidate for the development of new anticancer therapies .
Therapeutic Potential
Beyond its cytotoxic properties, this compound has potential applications in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration as an antibiotic agent against resistant strains of bacteria.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have documented the effects of amphidinolides, including this compound, on various biological systems:
- Cancer Cell Lines : In vitro studies using human colon cancer cells demonstrated significant apoptosis induction when treated with this compound.
- Marine Biology : Research into the ecological role of Amphidinium species has highlighted the importance of these compounds in marine ecosystems, potentially influencing predator-prey interactions .
常见问题
Basic Research Questions
Q. Q1. What are the primary synthetic strategies for amphidinolide B6, and how do they address its macrolide structural complexity?
this compound, a cytotoxic macrolide, is synthesized via multi-step strategies involving ring-closing metathesis (RCM), asymmetric aldol reactions, and stereoselective oxidation. Key steps include the construction of the 18-membered macrolactone core and installation of stereocenters using chiral auxiliaries or catalytic asymmetric methods. For example, total synthesis of related amphidinolides (e.g., B1) employs a 25-step sequence starting from lactic acid derivatives, with critical intermediates validated by X-ray crystallography and NMR spectroscopy . Methodological focus should prioritize retrosynthetic analysis to fragment the macrolide into manageable synthons while preserving stereochemical fidelity.
Q. Q2. How can researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?
Standard protocols involve in vitro cytotoxicity assays (e.g., MTT, SRB) using panels of cancer cell lines (e.g., HeLa, Jurkat) with IC₅₀ determination. Experimental design must include:
- Controls : Negative (DMSO vehicle) and positive (e.g., doxorubicin).
- Dose-response curves : 8–10 concentrations in triplicate.
- Mechanistic follow-ups : Apoptosis assays (Annexin V/PI staining) or cell-cycle analysis (flow cytometry).
Data interpretation should account for batch variability in compound purity and cell-line authentication (e.g., STR profiling) to ensure reproducibility .
Q. Q3. What analytical techniques are essential for characterizing this compound’s structure and purity?
High-resolution mass spectrometry (HR-MS) and NMR (¹H, ¹³C, 2D COSY/HSQC) are critical for structural elucidation. Purity assessment requires HPLC-UV/ELSD with C18 columns and chiral stationary phases to resolve stereoisomers. For crystalline derivatives, X-ray diffraction provides unambiguous stereochemical confirmation. Researchers must cross-validate data with synthetic standards and literature-reported spectra to mitigate misassignment risks .
Advanced Research Questions
Q. Q4. How can stereochemical inconsistencies in this compound synthesis be resolved using computational and experimental methods?
Discrepancies in stereochemical outcomes often arise during macrolactonization or epoxide formation. Solutions include:
- DFT calculations : To predict transition-state energetics for stereoselective steps.
- Microscale parallel synthesis : Testing multiple catalysts (e.g., Jacobsen’s epoxidation catalysts) to optimize enantiomeric excess.
- Crystallographic validation : Co-crystallization with heavy atoms (e.g., bromine derivatives) for unambiguous configuration determination.
Collaboration with specialists in quantum chemistry or crystallography is recommended to address persistent ambiguities .
Q. Q5. What methodologies are employed to reconcile contradictory cytotoxicity data for this compound across studies?
Contradictions may stem from differential cell-line sensitivity or compound stability. Researchers should:
- Standardize assays : Use identical cell lines, passage numbers, and incubation times.
- Quantify degradation : LC-MS stability tests under assay conditions (e.g., serum-containing media).
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers.
A Delphi consensus approach with oncology experts can refine experimental protocols and validate hypotheses .
Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity while reducing off-target effects?
SAR strategies include:
- Modular synthesis : Altering the macrolide’s acyl chain or epoxide moiety.
- Pharmacophore mapping : Molecular docking against putative targets (e.g., tubulin).
- Proteomics : Identify binding partners via pull-down assays with biotinylated analogs.
Prioritize analogs with >10-fold selectivity in cytotoxicity screens (e.g., NCI-60 panel) and validate mechanisms using CRISPR knockouts of target proteins .
Q. Q7. What in vivo models are appropriate for evaluating this compound’s therapeutic potential, and how are pharmacokinetic challenges addressed?
Use immunodeficient mice (e.g., NSG) xenografted with amphidinolide-sensitive tumors (e.g., leukemia). Challenges include:
- Low solubility : Formulate with cyclodextrins or lipid nanoparticles.
- Rapid clearance : Conduct PK/PD studies with LC-MS quantification of plasma levels.
- Toxicity : Monitor organ histopathology and serum biomarkers (ALT, creatinine).
Dose escalation studies with toxicity scoring (e.g., CTCAE criteria) are critical for translational feasibility .
Q. Methodological Frameworks for Research Design
Q. Q8. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?
- Feasible : Ensure access to synthetic intermediates and validated assays.
- Novel : Focus on underexplored targets (e.g., ferroptosis induction).
- Ethical : Adhere to ARRIVE guidelines for animal studies.
- Relevant : Align with NIH priorities for natural-product anticancer agents.
Pilot studies to assess feasibility are mandatory before large-scale investigations .
Q. Q9. What strategies mitigate reproducibility issues in this compound research?
- Open data : Deposit synthetic protocols in repositories (e.g., Zenodo).
- Collaborative validation : Partner with independent labs to replicate key findings.
- Batch documentation : Record compound storage conditions (temperature, light exposure).
Journals like JACS now require detailed SI files for synthetic procedures and assay conditions .
属性
分子式 |
C32H54O8 |
---|---|
分子量 |
566.8 g/mol |
IUPAC 名称 |
(1S,6S,7S,10S,12R,13S,14R,17S,19S,20E,24R,26S)-6,13,14,17-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacos-20-ene-8,15-dione |
InChI |
InChI=1S/C32H54O8/c1-18-12-19(2)14-29-28(40-29)11-9-8-10-26(34)24(7)32(38)39-23(6)15-22(5)30(36)31(37)27(35)17-25(33)16-21(4)20(3)13-18/h13,19,21-26,28-31,33-34,36-37H,1,8-12,14-17H2,2-7H3/b20-13+/t19-,21+,22-,23+,24+,25+,26+,28+,29+,30+,31+/m1/s1 |
InChI 键 |
OHRZEZYMEPODIY-CJGMVNDYSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H](O2)CCCC[C@@H]([C@@H](C(=O)O[C@H](C[C@H]([C@@H]([C@H](C(=O)C[C@H](C[C@@H](/C(=C/C(=C)C1)/C)C)O)O)O)C)C)C)O |
规范 SMILES |
CC1CC2C(O2)CCCCC(C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)C)O)O)O)C)C)C)O |
同义词 |
amphidinolide B6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。